molecular formula C21H21N5O3 B2528664 2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide CAS No. 941915-64-6

2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2528664
CAS No.: 941915-64-6
M. Wt: 391.431
InChI Key: APEWYMBYMHZDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(furan-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C21H21N5O3 and its molecular weight is 391.431. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

The chemical compound falls within the category of pyrazole derivatives, which are recognized for their extensive application in medicinal chemistry due to their pharmacophore characteristics. Pyrazoles are utilized as core structures in a wide array of biologically active compounds, contributing significantly to the field of combinatorial chemistry. These derivatives exhibit a broad spectrum of biological activities including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The synthesis of pyrazole-appended heterocyclic skeletons often involves condensation followed by cyclization, utilizing common reagents like phosphorus oxychloride (POCl3), dimethyl formamide, acetamide, and hydrazine. This process facilitates the creation of heterocyclic systems with varied biological activities, underscoring the chemical's potential for developing new biological agents through further modifications and derivatizations (Dar & Shamsuzzaman, 2015).

Heterocyclic Compounds in Drug Design

Heterocyclic compounds, including those derived from furan and thiophene, are pivotal in drug design, serving as structural units in bioactive molecules. These compounds, featuring furan-2-yl or furan-3-yl and thien-2-yl or thien-3-yl substituents, have been instrumental in medicinal chemistry, especially in the context of purine and pyrimidine nucleobases, nucleosides, and their analogues. The incorporation of these heteroaromatic rings, as opposed to traditional aryl substituents, has led to significant advancements in the development of compounds with optimized antiviral, antitumor, antimycobacterial, and antiparkinsonian actions. This showcases the versatile applications of such heterocyclic compounds in therapeutic interventions, emphasizing the importance of structural modifications for enhancing biological activity and selectivity (Ostrowski, 2022).

Mechanism of Action

Target of Action

The primary target of this compound is the Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial regulatory factor in the necroptosis signaling pathway and is considered an attractive therapeutic target for treating multiple inflammatory diseases .

Mode of Action

This compound acts as a RIPK1 inhibitor . It exhibits favorable RIPK1 kinase inhibition activity, with an IC50 value of 59.8 nM . This means it can effectively bind to RIPK1 and inhibit its function, thereby preventing the progression of necroptosis.

Biochemical Pathways

The compound effectively blocks necroptosis induced by TNFα in human and mouse cells . It also inhibits the phosphorylation of the RIPK1/RIPK3/MLKL pathway induced by TSZ . By inhibiting these pathways, the compound can prevent cell death and inflammation, which are common in diseases associated with necroptosis.

Pharmacokinetics

In liver microsome assay studies, the compound showed acceptable pharmacokinetic characteristics . The clearance rate and half-life were 18.40 mL/min/g and 75.33 minutes, respectively . The oral bioavailability of the compound was found to be 59.55% , indicating a significant portion of the drug is able to reach systemic circulation and exert its therapeutic effects.

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of necroptosis and the prevention of inflammation . By blocking the RIPK1/RIPK3/MLKL pathway, the compound can prevent cell death and reduce inflammation, thereby potentially alleviating symptoms of diseases associated with these processes.

Properties

IUPAC Name

2-[1-(3,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O3/c1-13-6-7-16(9-14(13)2)26-20-18(11-23-26)15(3)24-25(21(20)28)12-19(27)22-10-17-5-4-8-29-17/h4-9,11H,10,12H2,1-3H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APEWYMBYMHZDHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.